



Application Notes and Protocols for Investigating Teneligliptin and Metformin Combination Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting research studies on the combination therapy of Teneligliptin and metformin for the treatment of type 2 diabetes mellitus (T2DM). The protocols outlined below are synthesized from various clinical trials and research studies, offering a framework for efficacy, safety, and pharmacokinetic evaluations.

Introduction to Teneligliptin and Metformin Combination Therapy

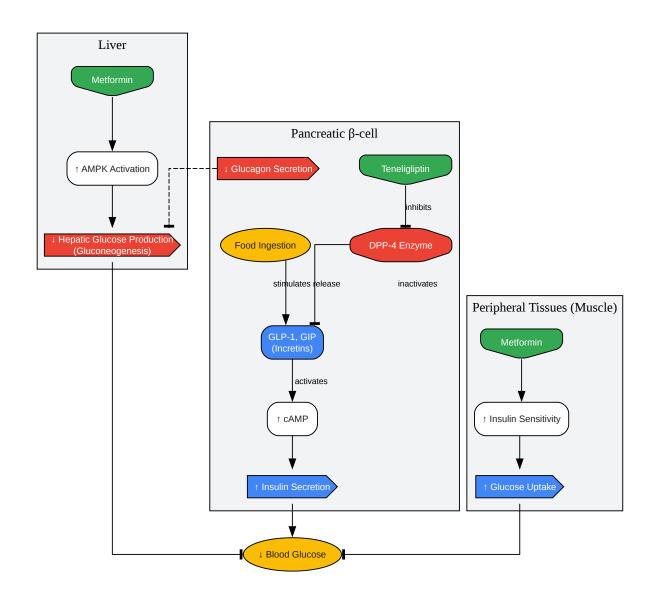
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][1] Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[2][1][3] The complementary mechanisms of action of Teneligliptin and metformin provide a synergistic effect on glycemic control, targeting both fasting and postprandial hyperglycemia.[2][1] Clinical studies have demonstrated that the combination of Teneligliptin and metformin is effective in reducing glycated hemoglobin (HbA1c) and is generally well-tolerated.[4][5][6]



Signaling Pathway of Teneligliptin and Metformin

The following diagram illustrates the synergistic signaling pathways of Teneligliptin and Metformin in pancreatic β -cells and the liver.





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Caption: Synergistic mechanism of Teneligliptin and Metformin.



Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic data from key clinical trials investigating the combination of Teneligliptin and metformin.

Table 1: Efficacy of Teneligliptin as Add-on Therapy to Metformin



Study / Parameter	Teneligliptin + Metformin Group	Placebo + Metformin Group	p-value	Reference
Change in HbA1c from Baseline (%)				
Kim et al. (16 weeks)	-0.90	-0.12	<0.0001	[4]
Ji et al. (24 weeks)	-0.72	-0.01	<0.0001	[7]
Unnamed European Study (24 weeks)	-0.30 to -0.63 (dose- dependent)	-	-	[6][8]
Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL)				
Kim et al. (16 weeks)	-16.79	+5.69	<0.0001	[4]
Ji et al. (24 weeks)	-22.2	-	<0.0001	[7]
Proportion of Patients Achieving HbA1c <7.0%				
Ji et al. (24 weeks)	41.7%	16.1%	<0.0001	[7]

Table 2: Pharmacokinetic Parameters of Teneligliptin and Metformin Fixed-Dose Combination (FDC)



Parameter	Teneligliptin (20 mg)	Metformin (1000 mg XR)	Condition	Reference
Tmax (hours)	1.8 (single dose)	4-8	Fasting	[7][9]
Cmax Geometric Mean Ratio (90% CI)	86.03–97.63% (Test vs. Reference FDC)	94.69–108.40% (Test vs. Reference FDC)	Fasting	[10][11]
AUCt Geometric Mean Ratio (90% CI)	94.81–101.32% (Test vs. Reference FDC)	95.01–108.36% (Test vs. Reference FDC)	Fasting	[10][11]
Effect of Food on Teneligliptin AUC	No significant effect	-	Fed vs. Fasting	[12]

Experimental Protocols

Protocol 1: Phase III Clinical Trial Evaluating Efficacy and Safety of Teneligliptin as an Add-on to Metformin

This protocol is based on the design of randomized, double-blind, placebo-controlled phase III trials.[4][5][7]

1. Study Objective: To assess the efficacy and safety of Teneligliptin 20 mg once daily compared to placebo in patients with T2DM inadequately controlled with metformin monotherapy.

2. Study Design:

- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Duration: 16 to 24 weeks of treatment.
- Phases:
 - Screening Phase (2-4 weeks)
 - Run-in Phase (2 weeks on stable metformin dose)



- Randomized Treatment Phase (16-24 weeks)
- Follow-up Phase (optional)
- 3. Patient Population:
- Inclusion Criteria:
 - Adults (≥18 years) with a diagnosis of T2DM.
 - Inadequate glycemic control, defined as HbA1c between 7.0% and 10.0%.
 - On a stable dose of metformin (≥1000 mg/day) for at least 8 weeks prior to screening.
 - Signed informed consent.
- Exclusion Criteria:
 - History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.
 - Use of other anti-diabetic agents within a specified period (e.g., 8-12 weeks) before screening.
 - Significant cardiovascular, renal, or hepatic disease.[4]
 - History of pancreatitis.
 - Pregnant or breastfeeding women.
- 4. Interventions:
- Test Group: Teneligliptin 20 mg orally, once daily, in addition to the ongoing stable dose of metformin.
- Control Group: Placebo orally, once daily, in addition to the ongoing stable dose of metformin.
- 5. Study Endpoints:



- Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., week 16 or 24).
- Secondary Efficacy Endpoints:
 - Change in Fasting Plasma Glucose (FPG) from baseline.
 - Proportion of patients achieving a target HbA1c of <7.0%.
 - Change in 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.
 - Change in markers of beta-cell function (HOMA-β) and insulin resistance (HOMA-IR).
- Safety Endpoints:
 - Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
 - · Incidence of hypoglycemia.
 - Changes in vital signs, body weight, and clinical laboratory parameters.
- 6. Study Procedures and Assessments:
- Screening and Baseline: Medical history, physical examination, vital signs, 12-lead ECG, and laboratory tests (HbA1c, FPG, lipid profile, renal and hepatic function).
- Treatment Visits (e.g., weeks 4, 8, 12, 16/24): Efficacy and safety assessments, including HbA1c, FPG, and monitoring for AEs.
- Meal Tolerance Test (optional, at baseline and end of treatment): To assess PPG.
- Laboratory Methods:
 - HbA1c: High-Performance Liquid Chromatography (HPLC).
 - Plasma Glucose: Glucose oxidase method.
 - Insulin/C-peptide: Immunoassay.

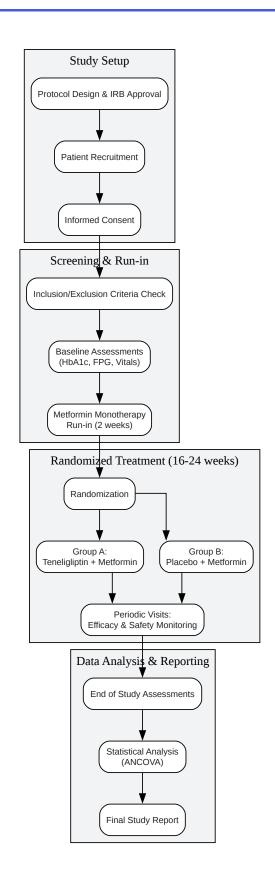


7. Statistical Analysis:

- Efficacy Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in HbA1c and FPG between the treatment groups, with baseline value as a covariate and treatment as a fixed effect.
- Safety Analysis: Descriptive statistics will be used to summarize AEs. The incidence of hypoglycemia will be compared between groups using appropriate statistical tests (e.g., Chisquare or Fisher's exact test).

Experimental Workflow Diagram





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Caption: Clinical trial workflow for combination therapy.



Protocol 2: Assessment of Beta-Cell Function and Insulin Resistance

- 1. Objective: To evaluate the effect of Teneligliptin and metformin combination therapy on betacell function and insulin resistance using the Homeostasis Model Assessment (HOMA).
- 2. Methodology:
- Sample Collection: Collect fasting blood samples at baseline and at the end of the treatment period.
- Analytes: Measure fasting plasma glucose (FPG) and fasting insulin or C-peptide levels.
- Calculations:
 - HOMA-β (%): (20 x Fasting Insulin [µU/mL]) / (Fasting Glucose [mmol/L] 3.5)
 - HOMA-IR: (Fasting Insulin [μU/mL] x Fasting Glucose [mmol/L]) / 22.5
- Interpretation: An increase in HOMA-β suggests improved beta-cell function. A decrease in HOMA-IR indicates improved insulin sensitivity. Studies have shown that Teneligliptin plus metformin leads to a greater increase in HOMA-β compared to placebo plus metformin.[4]

Protocol 3: Pharmacokinetic Study of Teneligliptin and Metformin Fixed-Dose Combination (FDC)

This protocol is based on a single-center, open-label, single-dose, two-way, two-period, crossover study design.[13]

- 1. Objective: To compare the pharmacokinetic profiles of a test FDC formulation of Teneligliptin and extended-release (XR) metformin with a reference FDC formulation under fasting and fed conditions.
- 2. Study Population: Healthy adult volunteers.
- 3. Study Design:
- Design: Crossover design with two periods and two sequences.



- Washout Period: A washout period of at least 14 days between the two treatment periods.
- Conditions: The study is conducted under both fasting and fed conditions in separate cohorts.
- 4. Interventions:
- Treatment A (Test): Single oral dose of the test FDC tablet (e.g., Teneligliptin 20 mg / Metformin XR 1000 mg).
- Treatment B (Reference): Single oral dose of the reference FDC tablet.
- 5. Blood Sampling:
- Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 96 hours post-dose).
- 6. Bioanalytical Method:
- Determine the plasma concentrations of Teneligliptin and metformin using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
 [13]
- 7. Pharmacokinetic Parameters:
- Calculate the following parameters for both analytes:
 - Cmax (Maximum plasma concentration)
 - Tmax (Time to reach Cmax)
 - AUCt (Area under the plasma concentration-time curve from time zero to the last measurable concentration)
 - AUCinf (Area under the plasma concentration-time curve from time zero to infinity)
 - t1/2 (Elimination half-life)



8. Statistical Analysis:

- Perform a bioequivalence analysis by calculating the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUCt.
- The two formulations are considered bioequivalent if the 90% CIs fall within the range of 80% to 125%.

Logical Relationship Diagram for Bioequivalence Study



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Caption: Bioequivalence study logical flow.

Safety and Tolerability Assessment

- 1. Adverse Event (AE) Monitoring:
- Record all AEs, whether or not they are considered to be related to the study medication.
- Assess the severity (mild, moderate, severe) and causality (related, possibly related, not related) of each AE.
- Commonly reported AEs for the combination therapy include gastrointestinal symptoms (diarrhea, nausea) and headache.[2]
- 2. Hypoglycemia Monitoring:
- Define and classify hypoglycemic events (e.g., symptomatic, asymptomatic, severe).
- The combination of Teneligliptin and metformin is associated with a low risk of hypoglycemia.
 [6][8]



3. Laboratory Assessments:

- Monitor renal function (serum creatinine, eGFR), hepatic function (ALT, AST), and lipid profiles at baseline and periodically throughout the study.
- 4. Vital Signs and Physical Examinations:
- Measure blood pressure, heart rate, and body weight at each study visit.
- Perform a physical examination at the beginning and end of the study.

By adhering to these detailed application notes and protocols, researchers can effectively design and execute robust studies to further elucidate the therapeutic potential and safety profile of Teneligliptin and metformin combination therapy in the management of type 2 diabetes mellitus.

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